5'-Deoxo Drospirenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

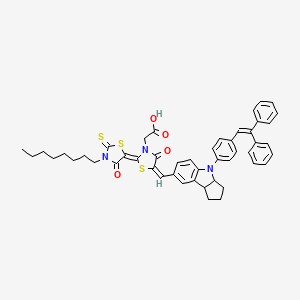

5’-Deoxo Drospirenone is a biochemical used for proteomics research . It is a synthetic progestin commonly found in popular oral contraceptive pills . It is used for the prevention of pregnancy and other conditions . The molecular formula of 5’-Deoxo Drospirenone is C24H32O2, and it has a molecular weight of 352.51 .

Synthesis Analysis

The synthesis of 5’-Deoxo Drospirenone involves several steps. The process includes the use of carbanions, such as propargylalcohol, trimethylsulfoxonium iodide, or the anion generated from a suitably protected derivative of 1-bromopropionaldehyde . After oxidation of the 3-hydroxy substituent to a 3-keto group, and the oxidative formation of the 17-spirolactone, the 3-keto-5-hydroxy-17-spirolactone is transformed via acid catalysis into drospirenone .Molecular Structure Analysis

The molecular structure of 5’-Deoxo Drospirenone is C24H32O2 . The structure of drospirenone, which is closely related, is shown in the DrugBank database .Chemical Reactions Analysis

The analysis of drospirenone, a component of common birth control formulations, was developed in order to perform bioequivalence studies on generic replacements . The solid-phase extraction (SPE) and UPLC-MS/MS methodologies are described as well as performance against validation parameters .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Deoxo Drospirenone include a molecular weight of 352.51 and a molecular formula of C24H32O2 . The stability of drospirenone has been studied under various conditions . Drospirenone was found to be stable upon exposure to heat and light, but it degraded under acidic, basic, and oxidative conditions .Mechanism of Action

Drospirenone and ethinyl estradiol in combination suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation . Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement, and lowering the chance of embryo implantation .

Safety and Hazards

Drospirenone may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

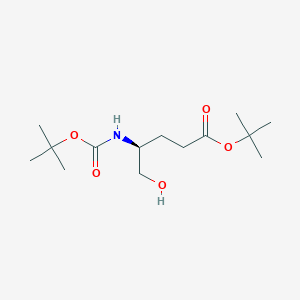

| { "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Deoxo Drospirenone' involves the conversion of Drospirenone to '5'-Deoxo Drospirenone' through a series of chemical reactions.", "Starting Materials": [ "Drospirenone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Water" ], "Reaction": [ "Drospirenone is reduced to 5β-Dihydro Drospirenone using Sodium borohydride in Methanol.", "5β-Dihydro Drospirenone is then treated with Hydrochloric acid to obtain 5β-Dihydro Drospirenone-3-acetate.", "The 5β-Dihydro Drospirenone-3-acetate is then treated with Sodium hydroxide to obtain 5β-Dihydro Drospirenone-3-acetate-17-ol.", "The 5β-Dihydro Drospirenone-3-acetate-17-ol is then treated with Acetic anhydride and Pyridine to obtain 5β-Dihydro Drospirenone-3-acetate-17-acetate.", "Finally, the 5β-Dihydro Drospirenone-3-acetate-17-acetate is treated with Chloroform and Water to obtain '5'-Deoxo Drospirenone'." ] } | |

CAS RN |

90376-21-9 |

Molecular Formula |

C₂₄H₃₂O₂ |

Molecular Weight |

352.51 |

synonyms |

[6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]-1,4’,5’,6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-furan]-3(2H)-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)